N-(2-Aminoethyl)glycine
Overview
Description
N-(2-Aminoethyl)glycine (AEG) is a synthetic analogue of DNA, where the sugar-phosphate backbone of DNA is replaced by a peptide backbone . It is produced by cyanobacteria and is considered a backbone for peptide nucleic acids . AEG is used in laboratory chemicals and is not recommended for food, drug, pesticide, or biocidal product use .
Synthesis Analysis
The synthesis of AEG-based structures is based on standard peptide chemistry and has been automated . AEG units are incorporated at the purine and pyrimidine sites of the nucleobases .Molecular Structure Analysis
In AEG, the sugar-phosphate backbone of DNA is replaced by a peptide backbone consisting of N-(2-aminoethyl)glycine units . This neutral peptide backbone of AEG does not have electrostatic repulsion that generally destabilizes DNA-DNA duplexes .Chemical Reactions Analysis
AEG is involved in the formation of peptide nucleic acids (PNAs), which hybridize to complementary DNA and RNA with higher affinity and superior sequence selectivity compared to DNA . PNAs are resistant to nucleases and proteases and have a low affinity for proteins .Physical And Chemical Properties Analysis
AEG is a solid substance with a molecular formula of C4H10N2O2 and a molecular weight of 118.14 . It appears as a white to almost white powder or crystal .Scientific Research Applications
Metabolic Disorders : N-(2-Aminoethyl)glycine has implications in metabolic disorders like obesity and diabetes. Studies have found lower circulating glycine levels in these disorders, and glycine supplementation could have beneficial effects (Alves et al., 2019).
Agricultural Applications : It's observed in agricultural settings, particularly in grasslands, that plants like Phleum pratense and Trifolium hybridum uptake glycine, affecting their growth and development (Näsholm et al., 2000).
Biochemical Structure Studies : The compound forms a unique hydrogen-bonded network structure in its dihydrate form, which is of interest for understanding DNA mimic peptide nucleic acid (PNA) (Wiklund et al., 2010).
Human Protein Metabolism : Research on glycine N metabolism in humans has provided insights into whole body protein metabolism, which is crucial in understanding various metabolic pathways (Matthews et al., 1981).
Health and Nutrition : Glycine plays a vital role in metabolic regulation, anti-oxidative reactions, and neurological functions, which makes it beneficial for treating numerous health conditions including cardiovascular diseases, cancers, and diabetes (Wang et al., 2013).
Cancer Research : Utilizing 15N-glycine, researchers can trace glycine metabolites in cancer cells, offering a method for targeting defects within metabolic networks and aiding in drug discovery (Liu et al., 2015).
Agricultural Chemicals : N-(2-Aminoethyl)glycine derivatives have been studied for their roles in herbicide resistance and their interactions with plant enzymes (Pollegioni et al., 2011).
Pharmaceutical Research : Studies have explored the use of N-(2-Aminoethyl)glycine derivatives as anticonvulsants, highlighting the potential for developing new therapeutic drugs (Geurts et al., 1998).
Neuroscience : Research has been done on developing fluorescent sensors for glycine to understand its distribution in the brain, which is crucial for studying neurotransmission and synaptic plasticity (Zhang et al., 2018).
Corrosion Inhibition : Glycine and its derivatives have been evaluated for their role in inhibiting corrosion, particularly in the context of cold rolled steel in acidic environments, showing potential for industrial applications (Amin et al., 2010).
Safety And Hazards
Future Directions
The production of AEG by diverse taxa of cyanobacteria suggests that AEG may be a primitive feature which arose early in the evolution of life on earth . The addition of a peptide chain at the backbone of the DNA/RNA base pairs results only with a minimal distortion and hence does not alter the structural configuration of the base pairs . This makes AEG an attractive agent for biological and medical applications .
properties
IUPAC Name |
2-(2-aminoethylamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c5-1-2-6-3-4(7)8/h6H,1-3,5H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIINGYXNCHTJTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50178844 | |
Record name | N-(2-Aminoethyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50178844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Aminoethyl)glycine | |
CAS RN |
24123-14-6 | |
Record name | N-(2-Aminoethyl)glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24123-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Aminoethyl)glycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024123146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Aminoethyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50178844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glycine, N-(2-aminoethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.805 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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